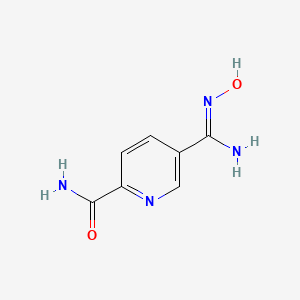

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a pivotal role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core structure beneficial for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) covers synthetic pathways using diverse catalysts for the development of this core structure, indicating its importance in the development of lead molecules for therapeutic use.

Importance in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including derivatives from pyridine, play a significant role in organic synthesis, catalysis, and drug applications due to their versatile synthetic intermediates and biological importance. These compounds, as discussed by Li et al. (2019), show functionalities in metal complexes formation, catalysts design, and medicinal applications, highlighting their potential in advanced chemistry and drug development research.

Exploration in Cancer Therapies

The review on antitubercular activity by Asif (2014) also sheds light on the potential modification of similar structures for anti-TB activity, showcasing the versatility of pyridine derivatives in the search for new therapeutic agents.

Synthesis and Application in Chemosensors

Pyridine derivatives are crucial in the development of chemosensors for detecting various species. Abu-Taweel et al. (2022) discuss the synthesis routes, structural characterization, and applications of pyridine derivatives in analytical chemistry as effective chemosensors, highlighting their significance beyond medicinal applications.

Cu(II) Complexes in Anticancer Research

Pyridine-based Cu(II) complexes are explored for their anticancer potency against various cancer cell lines. Alshamrani (2023) reviews the actions of these complexes, suggesting a promising future for such compounds as potential anticancer agents due to their enhanced effects and stability compared to pyridine alone.

Orientations Futures

While specific future directions for 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide are not mentioned in the literature, there is a general interest in the development of pyridine-based drug candidates . The presence of a salivary biomarker for uranium consumption suggests potential toxicity related to obesity in children . This could open up new avenues for research into the effects of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide and similar compounds.

Propriétés

IUPAC Name |

5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEZCDUUNFNVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)

![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)